3-(Methanesulfonylcarbamoyl)benzoic acid
Overview
Description
3-(Methanesulfonylcarbamoyl)benzoic acid is an organic compound with the molecular formula C9H9NO5S and a molecular weight of 243.24 g/mol It is characterized by the presence of a benzoic acid core substituted with a methanesulfonylcarbamoyl group
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that benzoic acid derivatives can have various effects on cells . For instance, 3-cyanobenzoic acid, another derivative of benzoic acid, has been shown to reduce the growth of maize seedlings through the induction of oxidative stress
Preparation Methods
The synthesis of 3-(Methanesulfonylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with methanesulfonyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(Methanesulfonylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group, altering the compound’s properties.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Methanesulfonylcarbamoyl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methanesulfonylcarbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the target .
Comparison with Similar Compounds
3-(Methanesulfonylcarbamoyl)benzoic acid can be compared with other benzoic acid derivatives, such as:
4-(Methanesulfonylcarbamoyl)benzoic acid: Similar structure but with the methanesulfonylcarbamoyl group at the para position.
2-(Methanesulfonylcarbamoyl)benzoic acid: Similar structure but with the methanesulfonylcarbamoyl group at the ortho position.
Benzoic acid: The parent compound without the methanesulfonylcarbamoyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Biological Activity
3-(Methanesulfonylcarbamoyl)benzoic acid is a benzoic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure, characterized by the methanesulfonyl group and a carboxylic acid moiety, suggests it may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁N₃O₄S, with a molecular weight of approximately 239.26 g/mol. Its structural features include:
- A benzoic acid backbone
- A methanesulfonyl group attached to the nitrogen atom of the carbamoyl moiety
This specific arrangement allows for potential interactions with various enzymes and receptors in biological systems.
Research indicates that this compound may exert its biological effects primarily through the inhibition of specific enzymes involved in cellular signaling pathways. These pathways are crucial in processes such as cell proliferation and inflammation. The compound's ability to modulate these pathways positions it as a potential therapeutic agent in conditions like cancer and inflammatory diseases.
Biological Activities
-
Antiproliferative Activity
- Studies have shown that this compound can inhibit the growth of various cancer cell lines. It has been suggested that this compound interferes with tyrosine kinase activity, which is vital for tumor growth and metastasis.
-
Anti-inflammatory Effects
- The compound has demonstrated significant anti-inflammatory properties in preclinical models. It appears to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential use in treating inflammatory disorders.
-
Enzyme Inhibition
- Preliminary studies indicate that this compound may act as an inhibitor of certain proteolytic enzymes, including cathepsins B and L, which are involved in protein degradation pathways. This inhibition could enhance cellular proteostasis and contribute to its antiproliferative effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability across multiple cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating moderate potency.
- Inflammation Model : In a rat model of LPS-induced inflammation, administration of this compound led to significant reductions in inflammatory markers compared to control groups. The observed reduction in TNF-α levels was statistically significant (p < 0.01).
Data Table: Summary of Biological Activities
Activity Type | Effect Observed | Model/Assay Type |
---|---|---|
Antiproliferative | Inhibition of cancer cell growth | Various cancer cell lines |
Anti-inflammatory | Reduction of TNF-α and IL-1β levels | LPS-induced rat model |
Enzyme inhibition | Inhibition of cathepsins B and L | In vitro enzyme assays |
Properties
IUPAC Name |
3-(methylsulfonylcarbamoyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c1-16(14,15)10-8(11)6-3-2-4-7(5-6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYQWQZLCQYPJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC(=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.